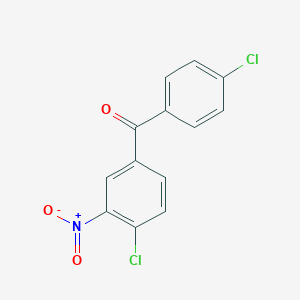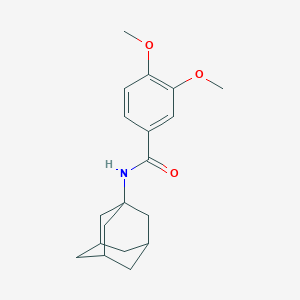
N-(1-adamantyl)-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-adamantyl)-3,4-dimethoxybenzamide, also known as ADB-FUBINACA, is a synthetic cannabinoid that has gained attention in recent years due to its potent effects on the endocannabinoid system. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, but has a unique adamantyl group that contributes to its high potency.
Mécanisme D'action
The mechanism of action of N-(1-adamantyl)-3,4-dimethoxybenzamide involves binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This binding activates the endocannabinoid system, leading to the release of neurotransmitters such as dopamine and serotonin. N-(1-adamantyl)-3,4-dimethoxybenzamide has been shown to have high potency and efficacy in activating the endocannabinoid system, which contributes to its potent effects on behavior and physiology.
Effets Biochimiques Et Physiologiques
N-(1-adamantyl)-3,4-dimethoxybenzamide has been shown to have a wide range of biochemical and physiological effects on the body. This compound has been shown to alter neurotransmitter release, gene expression, and protein synthesis in various tissues. N-(1-adamantyl)-3,4-dimethoxybenzamide has also been shown to affect cardiovascular function, immune function, and metabolism. These effects are thought to be mediated by the activation of the endocannabinoid system by N-(1-adamantyl)-3,4-dimethoxybenzamide.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-adamantyl)-3,4-dimethoxybenzamide has several advantages as a tool for scientific research. This compound has high potency and efficacy in activating the endocannabinoid system, which allows for precise and reproducible effects on behavior and physiology. N-(1-adamantyl)-3,4-dimethoxybenzamide is also relatively stable and easy to synthesize, which makes it a convenient tool for researchers. However, there are also limitations to the use of N-(1-adamantyl)-3,4-dimethoxybenzamide in lab experiments. The high potency of this compound can lead to adverse effects on animal behavior and physiology, which can complicate the interpretation of results. Additionally, the use of synthetic cannabinoids in lab experiments is controversial due to the potential for abuse and misuse.
Orientations Futures
There are several future directions for research on N-(1-adamantyl)-3,4-dimethoxybenzamide and other synthetic cannabinoids. One area of interest is the development of more potent and specific synthetic cannabinoids that can be used as tools for scientific research. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on behavior and physiology. Additionally, the development of novel therapies based on the endocannabinoid system is a promising area of research that could have important implications for the treatment of a wide range of diseases and disorders.
Méthodes De Synthèse
The synthesis of N-(1-adamantyl)-3,4-dimethoxybenzamide involves the reaction of 1-adamantylamine with 3,4-dimethoxybenzoyl chloride in the presence of a base catalyst. This reaction produces N-(1-adamantyl)-3,4-dimethoxybenzamide in high yields and purity. The synthesis of this compound has been well-documented in the scientific literature, and several variations of the reaction have been developed to optimize the yield and purity of the final product.
Applications De Recherche Scientifique
N-(1-adamantyl)-3,4-dimethoxybenzamide has been widely used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. This compound has been shown to have high affinity for the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. N-(1-adamantyl)-3,4-dimethoxybenzamide has also been used to study the effects of synthetic cannabinoids on neurotransmitter release, gene expression, and behavioral responses.
Propriétés
Numéro CAS |
352561-13-8 |
|---|---|
Nom du produit |
N-(1-adamantyl)-3,4-dimethoxybenzamide |
Formule moléculaire |
C19H25NO3 |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
N-(1-adamantyl)-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C19H25NO3/c1-22-16-4-3-15(8-17(16)23-2)18(21)20-19-9-12-5-13(10-19)7-14(6-12)11-19/h3-4,8,12-14H,5-7,9-11H2,1-2H3,(H,20,21) |
Clé InChI |
IQINEFSQCFXZEN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC23CC4CC(C2)CC(C4)C3)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)NC23CC4CC(C2)CC(C4)C3)OC |
Solubilité |
2.9 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



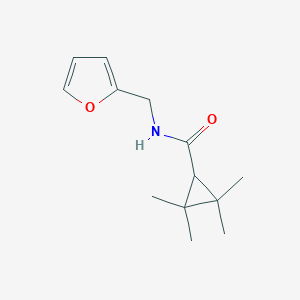
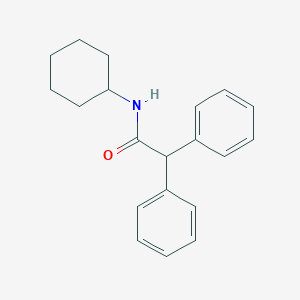
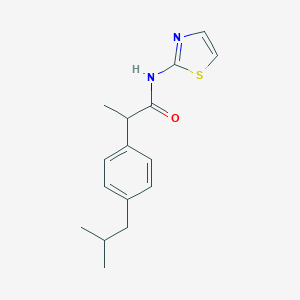
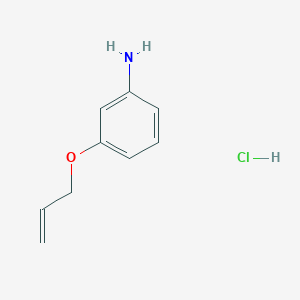
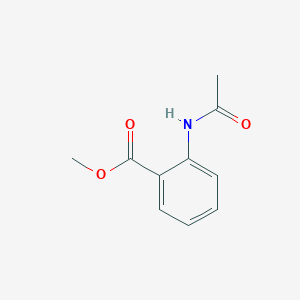
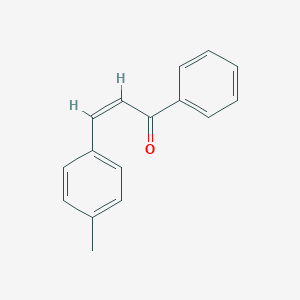
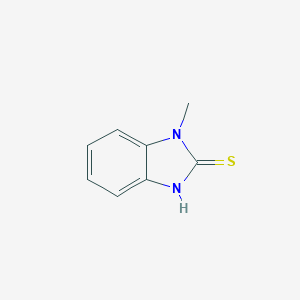
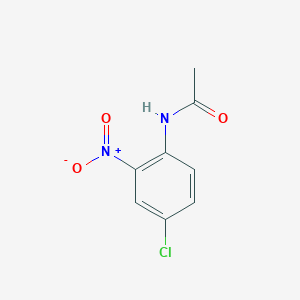
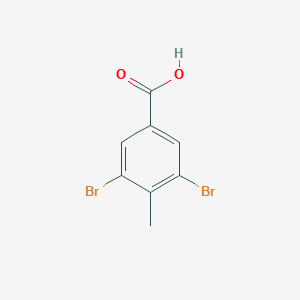
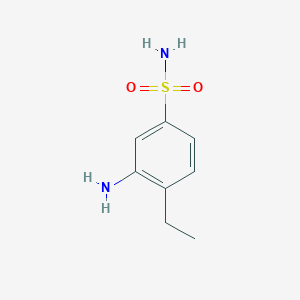
![n-[3-(Dimethylamino)phenyl]acetamide](/img/structure/B181318.png)

